molecular formula C10H14N2OS B5876923 N-(4-methoxybenzyl)-N'-methylthiourea

N-(4-methoxybenzyl)-N'-methylthiourea

Cat. No. B5876923
M. Wt: 210.30 g/mol
InChI Key: MFIWYGIESBZLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N'-methylthiourea, also known as MMBTU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. MMBTU is a derivative of thiourea and has a unique chemical structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N'-methylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N-(4-methoxybenzyl)-N'-methylthiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. N-(4-methoxybenzyl)-N'-methylthiourea has also been shown to inhibit the activity of various kinases, which are enzymes that are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(4-methoxybenzyl)-N'-methylthiourea can inhibit the growth of cancer cells and induce apoptosis, a process by which cells undergo programmed cell death. N-(4-methoxybenzyl)-N'-methylthiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(4-methoxybenzyl)-N'-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxybenzyl)-N'-methylthiourea in lab experiments is its unique chemical structure, which makes it an interesting subject for research. N-(4-methoxybenzyl)-N'-methylthiourea is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations of using N-(4-methoxybenzyl)-N'-methylthiourea in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-N'-methylthiourea. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, particularly its interaction with specific enzymes and proteins. Additionally, future research could focus on developing new synthetic methods for N-(4-methoxybenzyl)-N'-methylthiourea and its derivatives, as well as exploring its potential applications in other scientific fields such as materials science and catalysis.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N'-methylthiourea involves the reaction of 4-methoxybenzyl isothiocyanate with methylamine. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to obtain a high yield of the desired product. The purity of the synthesized N-(4-methoxybenzyl)-N'-methylthiourea can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-methylthiourea has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-methoxybenzyl)-N'-methylthiourea has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, N-(4-methoxybenzyl)-N'-methylthiourea has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, N-(4-methoxybenzyl)-N'-methylthiourea has been studied for its potential use as a diagnostic agent for various diseases.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-11-10(14)12-7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIWYGIESBZLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-methylthiourea

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